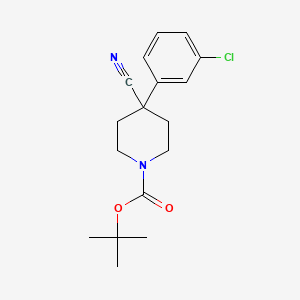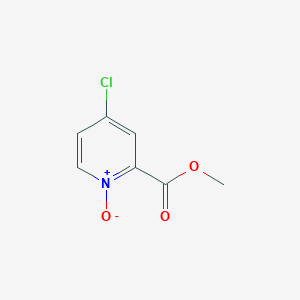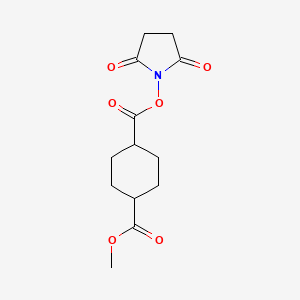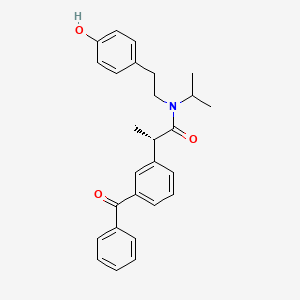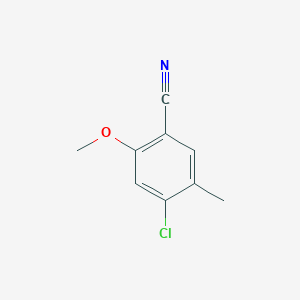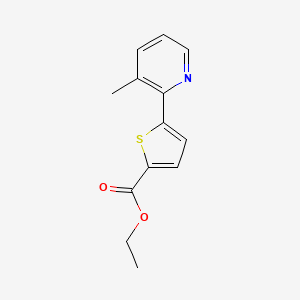
Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C13H13NO2S . It has a molecular weight of 247.32 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Synthesis Analysis
The synthesis of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate and its derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Molecular Structure Analysis
The InChI code for Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is 1S/C13H13NO2S/c1-3-16-13(15)11-7-6-10(17-11)12-9(2)5-4-8-14-12/h4-8H,3H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate include a molecular weight of 247.32 .Applications De Recherche Scientifique
Synthesis and Material Applications
Fluorescent Dipoles : Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate derivatives have been utilized in the synthesis of fluorescent dipoles. These compounds exhibit cross-conjugated systems, showing potential in fluorescence spectroscopy (Smeyanov et al., 2017).
Electropolymerization and Electrochromic Performance : Derivatives of this compound have been used in electropolymerization studies, contributing to the development of materials with electrochromic properties. These materials change color upon electrical stimulation, useful in various electronic applications (Li et al., 2020).
Biological and Pharmacological Research
Antibacterial and Antifungal Activities : Some derivatives have been synthesized and tested for their antimicrobial properties. Certain compounds showed significant activity against various bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents (Altundas et al., 2010).
Antiproliferative Properties : Research on novel thiophene derivatives, including Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate, has shown promising antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer research and treatment (Ghorab et al., 2013).
Anticancer Agents Synthesis : Novel thiophene and benzothiophene derivatives have been synthesized, some of which demonstrated significant anti-proliferative effects against several tumor cell lines. This research contributes to the development of new anticancer agents (Mohareb et al., 2016).
Chemical Synthesis and Characterization
Novel Compound Synthesis : Researchers have synthesized various novel compounds using Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate as a precursor. These studies are significant in expanding the chemical libraries and understanding the properties of new materials (Teiber & Müller, 2012).
Tautomeric Structures Study : The compound has been used to synthesize bis-heterocyclic monoazo dyes, exploring their tautomeric structures and solvatochromic behavior. This contributes to the field of dye chemistry and materials science (Karcı & Karcı, 2012).
Orientations Futures
The future directions in the research of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate and its derivatives could involve exploring their potential therapeutic applications further, given the promising pharmacological characteristics of thiophene derivatives . Additionally, the synthesis of new thiophene-containing compounds and the study of their biological activity could be another area of focus .
Propriétés
IUPAC Name |
ethyl 5-(3-methylpyridin-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-7-6-10(17-11)12-9(2)5-4-8-14-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXOPWZJVANBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)
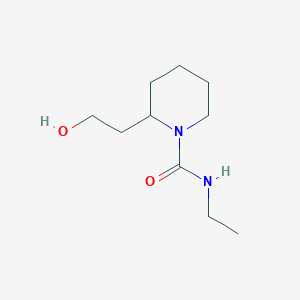
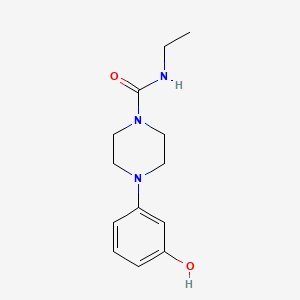
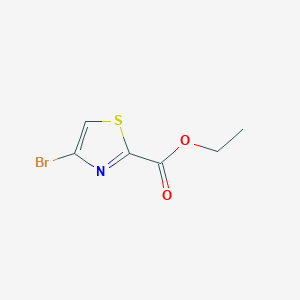
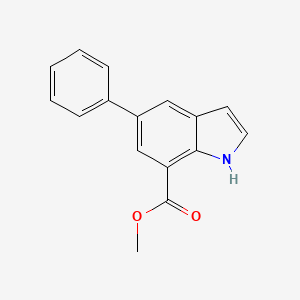
![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)
